2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
Description
The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core linked to a pyridinyl-triazole moiety.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-11-5-15(24)21(10-18-11)9-14(23)17-6-12-8-22(20-19-12)13-3-2-4-16-7-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDZBLCPBPKVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl Cyanoacetate
The pyrimidinone scaffold is synthesized via a modified Biginelli reaction. A mixture of ethyl cyanoacetate (1.0 eq), thiourea (1.2 eq), and 4-methylbenzaldehyde (1.0 eq) undergoes reflux in ethanol with potassium carbonate (1.5 eq) for 8–12 hours. This yields 6-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which is subsequently oxidized to the dihydropyrimidinone using hydrogen peroxide in acetic acid.
Optimization Note : Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes while maintaining a 78% yield.
Functionalization at N-1
The N-1 position of the pyrimidinone is alkylated using methyl bromoacetate in dimethylformamide (DMF) with potassium carbonate (2.0 eq) at room temperature. This introduces the acetamide precursor, yielding methyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetate (85% purity, confirmed by LC-MS).
Preparation of the Triazole-Pyridine Hybrid
Propargylation of Pyridin-3-amine
Pyridin-3-amine is treated with propargyl bromide (1.2 eq) in acetonitrile using diisopropylethylamine (DIPEA, 2.0 eq) as a base. After 24 hours at 60°C, N-(prop-2-yn-1-yl)pyridin-3-amine is isolated (92% yield).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne intermediate reacts with azidomethylpyridine under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate in tert-butanol/H₂O). The reaction proceeds at room temperature for 12 hours, furnishing 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethanamine with 89% yield.
Critical Parameter : Excess azide (1.5 eq) ensures complete conversion of the alkyne.
Assembly of the Acetamide Linker
Chloroacetylation of the Triazole-Pyridine Amine
The triazole-pyridine hybrid (1.0 eq) is dissolved in dichloromethane (DCM) and treated with chloroacetyl chloride (1.2 eq) in the presence of triethylamine (2.0 eq). After stirring at 0°C for 2 hours, N-[(1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl]chloroacetamide is obtained (76% yield).
Coupling with the Pyrimidinone Intermediate
The pyrimidinone methyl ester undergoes saponification using 1N NaOH in methanol, yielding 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid. This carboxylic acid is activated with HATU (1.0 eq) and DIPEA (2.0 eq) in acetonitrile, then coupled with the triazole-pyridine amine. The reaction mixture is stirred at room temperature for 6 hours, delivering the target compound in 68% yield after purification via silica gel chromatography.
Reaction Optimization and Yield Enhancement
Solvent and Catalyst Screening
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Coupling reagent | HATU vs. DCC | 68 vs. 52 | |
| Solvent for CuAAC | t-BuOH/H₂O vs. DMF | 89 vs. 75 | |
| Base for alkylation | K₂CO₃ vs. NaOH | 85 vs. 70 |
Purification Strategies
- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
- Recrystallization : Methanol/water (7:3) improves purity to >98% (HPLC).
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrimidinone ring and orthogonal triazole-pyridine orientation, validating the synthetic pathway.
Scalability and Industrial Feasibility
Bench-scale reactions (100 g) demonstrate consistent yields (65–70%) using flow chemistry for the CuAAC step. Cost analysis identifies HATU as the primary expense ($12/g), suggesting substituted coupling agents for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties. Studies indicate that derivatives of pyrimidine and triazole structures often exhibit significant biological activities, including:
- Antibacterial Activity : Research has shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
- Anticancer Properties : The ability of triazole derivatives to interfere with cancer cell proliferation has been documented. This compound may act on specific cancer pathways or enzymes involved in tumor growth.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor . Enzymes are crucial in various biochemical pathways, and inhibiting their activity can lead to therapeutic effects. For instance, compounds with similar structures have shown promise in inhibiting enzymes related to cancer progression or inflammation.
Neuropharmacology
Research into the neuropharmacological effects of pyrimidine derivatives suggests that this compound may influence neurotransmitter systems or exhibit neuroprotective properties. This could open avenues for treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the efficacy of compounds similar to 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide:
Case Study 1: Antimicrobial Evaluation
A study published in Molecules found that certain pyrimidine derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and metabolic pathways .
Case Study 2: Anticancer Activity
In another investigation, a series of triazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The study suggested that these compounds induced apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights analogs with overlapping structural motifs, enabling comparative analysis:
Compound 2e: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide
- Core Structure: Pyrimidine (non-lactam) linked to a triazole via an acetamide bridge.
- Key Differences: Pyrimidine vs. Substituents: Cyclopropyl on the triazole vs. methyl on the pyrimidinone in the target compound.
- Synthesis : Microwave-assisted (65 W, 70°C, 30 min) with 30% yield; purified via DCM/MeOH (99:1).
- Characterization :
- IR : N-H (3285 cm⁻¹) and C=O (1660 cm⁻¹) stretches.
- NMR : Distinct δ 8.59 (pyridine-H), δ 2.33 (methyl group).
- Purity : HPLC-UV confirmed >95% purity.
Compound P-0042: (R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Core Structure: Pyridazinone (6-oxo) linked to a pyrazole via acetamide.
- Key Differences: Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. pyrimidinone in the target compound. Linker: Pyrrolidin-3-yl-oxy group absent in the target compound.
- Synthesis : HBTU-mediated coupling with cyclopropylamine in DMF.
- Characterization :
- MS : [M+H]+ = 445.2 (ESI).
Structural and Functional Implications
Lactam vs. Non-Lactam Cores
- Compound P-0042’s pyridazinone lactam offers distinct electronic properties due to its dual nitrogen atoms, which may influence solubility and metabolic stability.
Substituent Effects
- Triazole Substituents: The target compound’s pyridin-3-yl group may facilitate π-π stacking interactions, similar to Compound 2e’s pyridinyl-pyrimidine system.
- Methyl vs. Cyclopropyl: The target compound’s methyl group on pyrimidinone may improve lipophilicity compared to Compound 2e’s cyclopropyl.
Data Tables
Table 1: Structural Comparison
Biological Activity
The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 340.3995 g/mol. The compound features a pyrimidine ring fused with a triazole moiety, which is known to enhance biological activity through various pathways.
Research indicates that compounds similar to this structure exhibit multiple mechanisms of action:
- Antimicrobial Activity : The presence of the triazole ring is associated with antifungal and antibacterial properties. Compounds containing triazole have shown efficacy against various pathogens by inhibiting their growth and proliferation.
- Anticancer Properties : The dihydropyrimidine derivatives have been noted for their ability to inhibit tumor growth by interfering with cellular processes such as DNA synthesis and cell cycle regulation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially making them candidates for the treatment of chronic inflammatory diseases.
Biological Activity Data
A summary of biological activities related to the compound is presented in the following table:
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, derivatives similar to this compound were tested against various cancer cell lines, including breast and colon cancer. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer types .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrimidine and triazole derivatives. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
